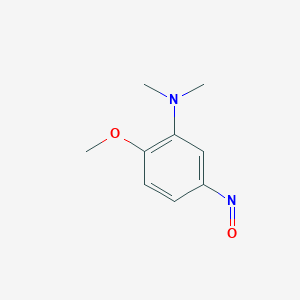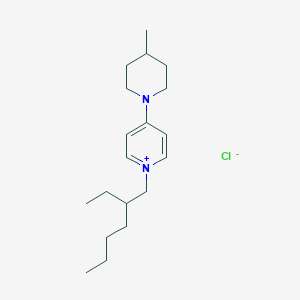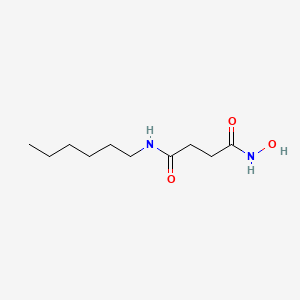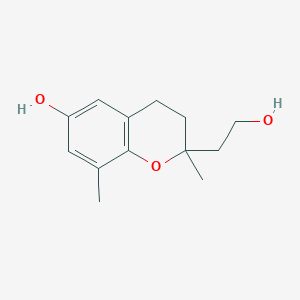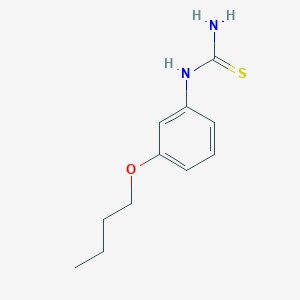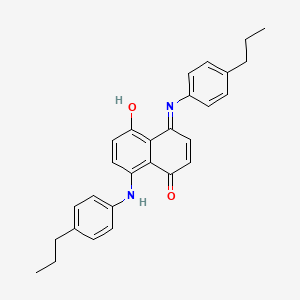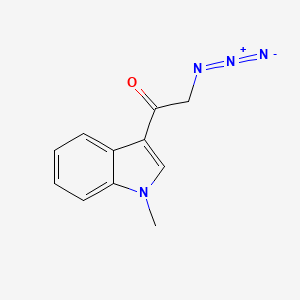
Ethanone, 2-azido-1-(1-methyl-1H-indol-3-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 2-azido-1-(1-methyl-1H-indol-3-yl)- is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This compound is of particular interest due to its unique structure, which includes an azido group and an indole moiety, making it a valuable target for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-(1-methyl-1H-indol-3-yl)-ethanone with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the azido group replaces a leaving group on the ethanone moiety.
Industrial Production Methods
While specific industrial production methods for Ethanone, 2-azido-1-(1-methyl-1H-indol-3-yl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, safety measures would be crucial due to the presence of the azido group, which can be potentially explosive.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 2-azido-1-(1-methyl-1H-indol-3-yl)- can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, suitable solvents like DMF.
Cycloaddition: Alkynes, copper(I) catalysts.
Major Products Formed
Reduction: 2-amino-1-(1-methyl-1H-indol-3-yl)-ethanone.
Substitution: Various substituted ethanone derivatives.
Cycloaddition: Triazole derivatives.
Aplicaciones Científicas De Investigación
Ethanone, 2-azido-1-(1-methyl-1H-indol-3-yl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer and antimicrobial agent.
Industry: Utilized in the development of new materials and as a precursor for various chemical reactions.
Mecanismo De Acción
The mechanism of action of Ethanone, 2-azido-1-(1-methyl-1H-indol-3-yl)- involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of enzymes such as acetylcholinesterase and glutathione S-transferase, thereby inhibiting their activity . The azido group can also participate in bioorthogonal reactions, making it useful for labeling and tracking biomolecules in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
1-(1-methyl-1H-indol-3-yl)-ethanone: Lacks the azido group, making it less reactive in certain chemical reactions.
1-(1H-indol-3-yl)-ethanone: Similar structure but without the methyl group on the indole ring.
1-(1H-indol-3-yl)-1-ethanone: Another indole derivative with different substituents.
Uniqueness
Ethanone, 2-azido-1-(1-methyl-1H-indol-3-yl)- is unique due to the presence of the azido group, which imparts distinct reactivity and potential for various chemical transformations. This makes it a valuable compound for research and development in multiple scientific fields.
Propiedades
Número CAS |
95202-72-5 |
|---|---|
Fórmula molecular |
C11H10N4O |
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
2-azido-1-(1-methylindol-3-yl)ethanone |
InChI |
InChI=1S/C11H10N4O/c1-15-7-9(11(16)6-13-14-12)8-4-2-3-5-10(8)15/h2-5,7H,6H2,1H3 |
Clave InChI |
SLCWCYQPTDSZSE-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=CC=CC=C21)C(=O)CN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


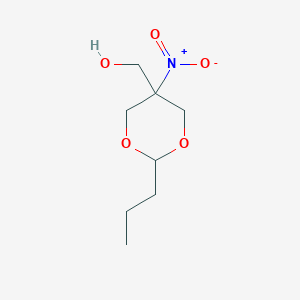
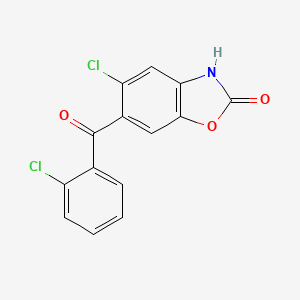
![Ethyl [3-chloro-4-(4-nitrobenzoyl)phenoxy]acetate](/img/structure/B14361084.png)
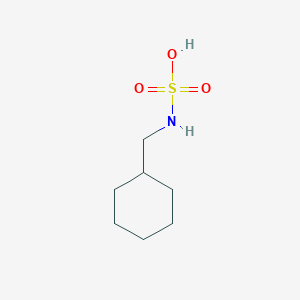
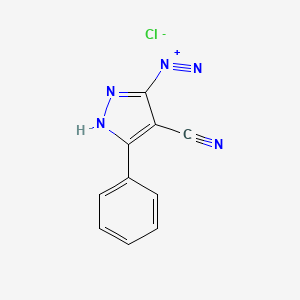
![{[Di(propan-2-yl)phosphanyl]methylidene}(triphenyl)-lambda~5~-phosphane](/img/structure/B14361099.png)
